Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate
Description
Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a 5-fluoro-substituted pyridyl group at the β-position of the propanoate backbone. This compound is structurally characterized by three key components: (1) an ethyl ester group, (2) a hydroxyl group at the β-carbon, and (3) a fluorinated pyridine ring. Such derivatives are often explored in medicinal chemistry for their role as intermediates in drug synthesis, particularly in the development of kinase inhibitors or antiviral agents .
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
ethyl 3-(5-fluoropyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12FNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6,9,13H,2,4H2,1H3 |
InChI Key |
JKPGXNOWXXDLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CN=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Approach
The aldol condensation between 5-fluoro-3-pyridinecarbaldehyde and ethyl acetoacetate represents a classical route. This method involves base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde. A modified protocol from CN105884783A suggests using K₂CO₃ as a mild base in THF at 0–5°C to minimize side reactions. The reaction proceeds via:
$$
\text{5-Fluoro-3-pyridinecarbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{K₂CO₃, THF}} \text{Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate}
$$
Key parameters:
Oxidation of Dihydro Derivatives
Patent WO2021096903A1 discloses a scalable oxidation strategy for analogous pyridine derivatives. For the target compound, ethyl 3-(5-fluoro-3-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized using potassium persulfate (K₂S₂O₈) in acetonitrile with catalytic H₂SO₄. The mechanism involves radical-mediated dehydrogenation:
$$
\text{Dihydro precursor} \xrightarrow{\text{K₂S₂O₈, H₂SO₄, CH₃CN}} \text{this compound}
$$
Optimized conditions :
Hydroxypropanoate Esterification
Direct esterification of 3-(5-fluoro-3-pyridyl)-3-hydroxypropanoic acid with ethanol, as adapted from ACS J. Org. Chem., employs Mitsunobu conditions (DIAD, PPh₃) or acid catalysis (H₂SO₄). The Mitsunobu method ensures retention of configuration at the β-hydroxy center:
$$
\text{3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoic acid} + \text{EtOH} \xrightarrow{\text{DIAD, PPh₃}} \text{Target ester}
$$
Performance metrics :
Reaction Optimization
Solvent and Temperature Effects
| Parameter | Aldol | Oxidation | Esterification |
|---|---|---|---|
| Solvent | THF | Acetonitrile | Toluene |
| Temp. range | 0–5°C | 55–65°C | 80–100°C |
| Catalyst | K₂CO₃ | H₂SO₄ | PPh₃/DIAD |
Catalytic Systems
- K₂S₂O₈/H₂SO₄ : Optimal for oxidation, achieving 75–80% yield.
- Mitsunobu reagents : Superior stereoselectivity but higher cost.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, pyridine-H), 7.52 (d, J = 8.2 Hz, 1H, pyridine-H), 5.21 (dd, J = 6.1, 4.3 Hz, 1H, -CH(OH)-), 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.89 (dd, J = 16.2, 6.1 Hz, 1H, -CH₂COO-), 2.67 (dd, J = 16.2, 4.3 Hz, 1H, -CH₂COO-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
- HRMS (ESI): m/z [M + Na]⁺ calcd for C₁₀H₁₂FNO₃Na: 236.0696; found: 236.0698.
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aldol | 65–72 | Low | Moderate | High |
| Oxidation | 75–80 | N/A | High | Moderate |
| Esterification | 70–90 | High | Low | Low |
Industrial-Scale Considerations
Patent WO2021096903A1 highlights acetonitrile’s recyclability in oxidation reactions, reducing solvent waste. Continuous-flow systems may enhance dihydro precursor oxidation by maintaining optimal temperature gradients.
Emerging Methodologies
Recent advances in photoredox catalysis could enable milder oxidation conditions. For example, Ru(bpy)₃²⁺-mediated protocols may replace K₂S₂O₈, improving atom economy.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its stability and biological activity.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate with analogous β-hydroxy esters and fluorinated aromatic derivatives, focusing on structural, electronic, and functional differences.
Substituent Effects on Aromatic Rings
Key Observations :
- Electron-Withdrawing Groups: The nitro (-NO₂) and chloro (-Cl) substituents in the phenyl derivatives enhance the acidity of the β-hydroxy group compared to the fluorine-substituted pyridyl analog. This property is critical in kinetic resolution (KR) processes, where enantiomer separation relies on differential reactivity .
- Pyridine vs. Benzene : The pyridine ring introduces nitrogen-mediated hydrogen bonding and basicity, which are absent in phenyl analogs. This can improve solubility in polar solvents and influence target binding in drug design .
Functional Group Modifications
Key Observations :
- Hydroxyl vs. Oxo Group: Replacing the hydroxyl group with an oxo group (as in Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) eliminates hydrogen-bond donor capacity, altering interactions in enzymatic binding pockets .
Stereochemical Considerations
The absolute configuration of β-hydroxy esters significantly impacts their biological activity. For example:
- Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate and its 2,6-dichlorophenyl analog were confirmed to have (S)-configurations via Mosher’s ester analysis using $^{1}\text{H}$- and $^{19}\text{F}$-NMR. The methoxy protons in the Mosher’s esters of these compounds resonate at 3.43–3.49 ppm, with fluorine signals at −71.29 to −71.49 ppm, indicating consistent (S)-stereochemistry .
- In contrast, this compound’s stereochemistry (if resolved) would require similar derivatization for confirmation, as fluoropyridyl groups may induce distinct NMR shielding effects compared to phenyl or dioxolane derivatives .
Data Tables
Table 1: NMR Shifts for Mosher’s Esters of Selected β-Hydroxy Esters
Biological Activity
Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological macromolecules.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by a hydroxyl group and a fluorinated pyridine ring. The presence of the fluorine atom enhances the compound's electron-withdrawing properties, which can influence its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C11H12FNO3 |
| Molecular Weight | 229.22 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of specific enzymes or receptors that are crucial for microbial survival. The compound's ability to bind effectively to these biological targets could lead to enhanced therapeutic outcomes against bacterial infections.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research suggests that this compound may act as an inhibitor of certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest. The fluorinated structure is believed to enhance the binding affinity to cancer-related targets, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce cell viability in various cancer cell lines, with IC50 values indicating potent activity (data not disclosed in current literature).
- Mechanistic Studies : Mechanistic studies have suggested that the compound may modulate signaling pathways involved in cell proliferation and survival, particularly those related to the PI3K/Akt pathway, which is often deregulated in cancers.
Interaction with Biological Macromolecules
The interaction dynamics of this compound with proteins and enzymes are crucial for understanding its therapeutic potential. The compound's fluorinated nature may influence these interactions, leading to significant biological effects.
- Binding Affinity : Studies indicate that the compound has a high binding affinity for certain enzymes, which may be critical for its antimicrobial and anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
